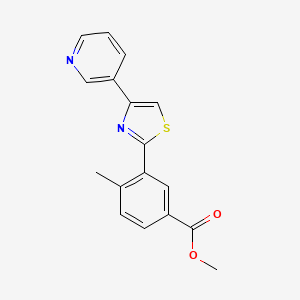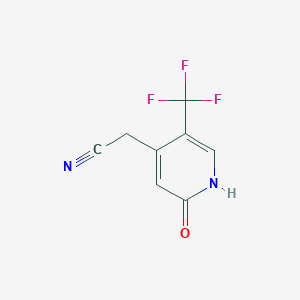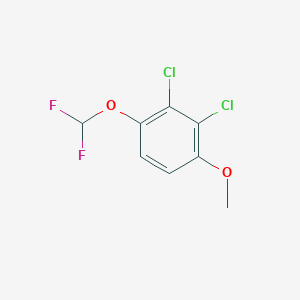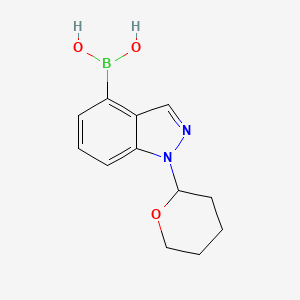
2,6-Dibromo-3,5-difluorotoluene
Descripción general
Descripción
2,6-Dibromo-3,5-difluorotoluene (2,6-DBDFT) is a halogenated aromatic compound, which has been widely used in the chemical and pharmaceutical industries due to its unique properties. It is a colorless, volatile liquid with a sweet odor and a boiling point of 114 °C. It is insoluble in water but soluble in organic solvents. 2,6-DBDFT has been used as a starting material for the synthesis of various pharmaceuticals, as well as for the production of polymers, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,5-difluorotoluene has been extensively studied in the scientific literature as a model compound for the study of halogenated aromatic compounds. It has been used to study the effects of halogenation on the properties of aromatic compounds, such as solubility and reactivity. Additionally, it has been used to investigate the effects of halogenation on the biochemistry and physiology of organisms.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3,5-difluorotoluene is not fully understood. It is believed that the halogenation of the aromatic ring increases the electron density of the molecule, which increases its reactivity. This increased reactivity can lead to the formation of reactive intermediates, which can then react with other molecules, such as proteins and DNA.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Dibromo-3,5-difluorotoluene are not well understood. In animal studies, exposure to 2,6-Dibromo-3,5-difluorotoluene has been linked to an increased risk of cancer, as well as reproductive and developmental effects. Additionally, it has been shown to have toxic effects on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dibromo-3,5-difluorotoluene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, it has several drawbacks, including its volatility and toxicity.
Direcciones Futuras
There are several potential future directions for research on 2,6-Dibromo-3,5-difluorotoluene. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be conducted on the effects of halogenation on the properties of aromatic compounds. Finally, research could be conducted on the potential environmental impacts of 2,6-Dibromo-3,5-difluorotoluene.
Propiedades
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYBHXCNJNVQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,5-difluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















